Regioisomeric Scaffold Identity: [5,4-b] Versus [3,4-b] Synthesis and Structural Confirmation
The [5,4-b] regioisomer (VIa) is produced exclusively via condensation of 5-aminoisoxazol-3(2H)-one (V) with acetylacetone, whereas the [3,4-b] regioisomer (III) arises from acetylation, benzoylation, or bromination of 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid (II) — a completely distinct precursor [1]. This divergent synthesis means that procurement of the wrong regioisomer (e.g., a [3,4-b] scaffold marketed under a similar name) introduces a structurally non-interchangeable compound into the research program. The structural identities of both VIa and II were confirmed by their independent conversion into known products, providing unambiguous regiochemical assignment [1].
| Evidence Dimension | Synthetic precursor and reaction pathway (regioisomeric identity confirmation) |
|---|---|
| Target Compound Data | 4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one (VIa), synthesized from 5-aminoisoxazol-3(2H)-one (V) + acetylacetone; MF: C₈H₈N₂O₂; MW: 164.16 [1] |
| Comparator Or Baseline | 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (III), synthesized from 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid (II) via acetylation/benzoylation/bromination [1] |
| Quantified Difference | Two completely divergent synthetic routes; different starting materials (V vs. II); different ring fusion regiochemistry ([5,4-b] vs. [3,4-b]); different tautomeric forms (2H-one vs. 1H-one) |
| Conditions | Synthetic chemistry; structural confirmation by conversion to known products (Khan & Rafla, 1975) |
Why This Matters
A procurement error that delivers the [3,4-b] regioisomer instead of the [5,4-b] scaffold introduces a fundamentally different chemical entity with altered reactivity, tautomeric preference, and biological recognition — invalidating any downstream SAR, biological assay, or IP position.
- [1] Khan, M. A.; Rafla, F. K. Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. J. Chem. Soc., Perkin Trans. 1, 1975, 693–694. DOI: 10.1039/P19750000693. View Source
